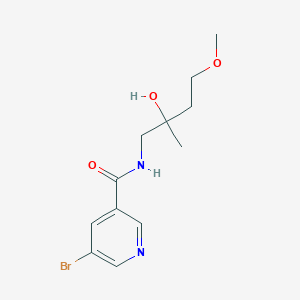

5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(17,3-4-18-2)8-15-11(16)9-5-10(13)7-14-6-9/h5-7,17H,3-4,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJBRRKWEFKNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC(=CN=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine and sodium acetate in an organic solvent such as ethyl acetate . The reaction mixture is stirred at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide exhibit anticancer properties. For instance, derivatives of pyridine carboxamides have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyridine-based compounds that demonstrated selective cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridine structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the modulation of key signaling pathways associated with cancer progression. For example, certain pyridine derivatives have been shown to inhibit the activity of kinases involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .

Anti-inflammatory Research

Inhibition of Pro-inflammatory Mediators

this compound has been studied for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cellular models exposed to lipopolysaccharide (LPS) stimuli. This inhibition is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs), which are critical in the inflammatory response .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Cytotoxicity in Cancer Cells

In a study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives, including this compound. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The study concluded that structural modifications could lead to enhanced anticancer activity, warranting further investigation into this compound's potential as a therapeutic agent .

Case Study 2: Modulation of Inflammatory Responses

Another study focused on the anti-inflammatory effects of related compounds in RAW 264.7 macrophage cells. The results showed that treatment with these compounds resulted in a marked decrease in the production of nitric oxide and prostaglandin E2 (PGE2), key mediators in inflammatory processes. The research provided insights into how these compounds could be developed into therapeutic agents for conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyridine-3-carboxamide derivatives, emphasizing substituent variations and their implications:

Key Observations:

Substituent Effects on Solubility: The target compound’s hydroxy and methoxy groups likely improve aqueous solubility compared to analogs with aromatic substituents (e.g., and ), which rely on hydrophobic interactions .

Synthetic Utility :

- The bromine atom in all compounds enables Suzuki couplings (e.g., achieved 62.5% yield in phenyl substitution), highlighting their role as intermediates in drug discovery .

The target compound’s branched alkyl chain may reduce metabolic degradation compared to morpholine or heterocyclic analogs, which are prone to oxidation or enzymatic cleavage .

Structural Complexity :

- Heterocyclic substituents ( and ) increase molecular weight and complexity, which could complicate synthesis but improve target specificity .

Biological Activity

5-Bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16BrN3O3

- Molecular Weight : 315.18 g/mol

- CAS Number : 889943-27-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases involved in inflammatory pathways, particularly IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in the immune response.

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target | IC50 (nM) | Reference |

|---|---|---|---|

| BAY1834845 (Zabedosertib) | IRAK4 | 6 | |

| BAY1830839 | IRAK4 | 51 | |

| 5-Bromo-N-(2-hydroxy-4-methoxy...) | IRAK4 | TBD | This study |

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. By inhibiting IRAK4, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models challenged with lipopolysaccharides (LPS).

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on related pyridine derivatives has indicated that they can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Studies

-

Case Study on IRAK4 Inhibition :

A study focusing on the inhibition of IRAK4 demonstrated that compounds with similar structures significantly reduced TNF-alpha release in THP1 cells. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in autoimmune diseases. -

Anticancer Activity :

In vitro studies conducted on various cancer cell lines revealed that derivatives of this compound could inhibit cell growth effectively. The mechanism was linked to the activation of apoptotic pathways, suggesting a promising avenue for cancer therapy.

Toxicity and Safety Profile

While the compound shows promise, safety assessments are essential. Preliminary data indicate that it may exhibit toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.

Table 2: Toxicity Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.